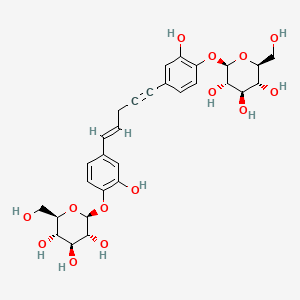

1,5-Bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

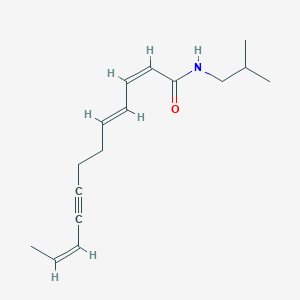

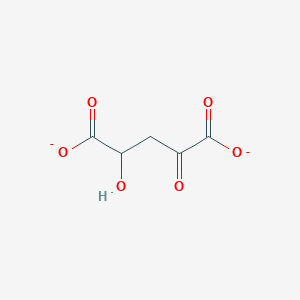

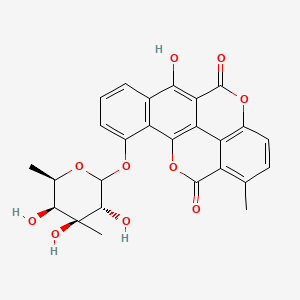

1,5-Bis(4’-glucopyranosyloxy-3’-hydroxyphenyl)pent-4-en-1-yne, also known as Hypoxoside, is a glycosylated norlignan derived from cinnamic acid . It belongs to the class of organic compounds known as phenolic glycosides, which are organic compounds containing a phenolic structure attached to a glycosyl moiety .

Synthesis Analysis

The major component isolated from the corm is Hypoxide. In its natural form, Hypoxide is inactive but can be hydrolysed to rooperol by the action of β glucosidase enzyme .Molecular Structure Analysis

The molecular formula of 1,5-Bis(4’-glucopyranosyloxy-3’-hydroxyphenyl)pent-4-en-1-yne is C29H34O14 . Its average mass is 606.572 Da and its monoisotopic mass is 606.194885 Da .Aplicaciones Científicas De Investigación

Antioxidant and Anti-Inflammatory Potential

- Oxidative Systems Interaction: The compound, under the name rooperol, has been studied for its interaction with oxidative systems in human blood, showing comparable results to nordihydroguaiaretic acid (NDGA) in inhibiting leukotriene and prostaglandin synthesis. It also affects the oxidation states of myeloperoxidase in the presence of H2O2 (van der Merwe, Jenkins, Theron, & van der Walt, 1993).

Synthesis and Toxicological Studies

Isolation and Synthesis

This compound has been isolated from Hypoxis rooperi and synthesized. Preliminary in vivo tests indicated low toxic properties (Drewes, Hall, Learmonth, & Upfold, 1984).

Cytotoxicity Studies

It exhibits cytotoxicity towards B16-F10-BL-6 mouse melanoma cells when β-glucosidase activity is present in fetal bovine serum. This cytotoxicity is not observed when the serum is heat-inactivated, indicating a relationship between the compound's activity and β-glucosidase (Theron et al., 1994).

Metabolic Activation Study

A study on the metabolic activation of related compounds, such as Bisphenol A, which shares structural similarities, sheds light on the potential metabolic pathways and toxicological properties of similar compounds (Banerjee, Periyasamy, & Pati, 2014).

Bioremediation and Environmental Impact

- Bioremediation Potential: The potential of enzymes like laccase in the bioremediation of phenolic environmental pollutants, structurally similar to 1,5-Bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne, has been explored. This provides insights into the environmental impact and degradation pathways of these compounds (Chhaya & Gupte, 2013).

Anti-Inflammatory Applications

- Potential Anti-inflammatory Activity: The compound has shown potential for anti-inflammatory activity, particularly in inhibiting iNOS and NF-κB, which are important targets in inflammation-related diseases (Zulfiqar et al., 2020).

Bioavailability and Metabolism

- Bioavailability Study: Research on the bioavailability and metabolism of hypoxoside, a related compound, in humans revealed insights into how such compounds are processed in the body, which is crucial for understanding the therapeutic potential and safety profile (Kruger, Albrecht, Liebenberg, & van Jaarsveld, 1994).

Propiedades

Número CAS |

83643-94-1 |

|---|---|

Fórmula molecular |

C29H34O14 |

Peso molecular |

606.6 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[2-hydroxy-4-[(E)-5-[3-hydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]pent-1-en-4-ynyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C29H34O14/c30-12-20-22(34)24(36)26(38)28(42-20)40-18-8-6-14(10-16(18)32)4-2-1-3-5-15-7-9-19(17(33)11-15)41-29-27(39)25(37)23(35)21(13-31)43-29/h2,4,6-11,20-39H,1,12-13H2/b4-2+/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+/m1/s1 |

Clave InChI |

NKCXUXCXXINIMN-DBMAEGAXSA-N |

SMILES isomérico |

C1=CC(=C(C=C1/C=C/CC#CC2=CC(=C(C=C2)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES |

C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

SMILES canónico |

C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Sinónimos |

1,5-bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne hypoxoside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-Hydroxy-4-methyl-2-oxo-1-benzopyran-8-yl)methylamino]-4-methylpentanoic acid](/img/structure/B1236740.png)

![N'-[(1E)-pyridin-2-ylmethylene]isonicotinohydrazide](/img/structure/B1236741.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(1-pyrrolidinyl)-2-quinoxalinyl]thio]acetamide](/img/structure/B1236746.png)

![(3R,4R,5R)-2-[(2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1236748.png)